molecular formula C4H11BrN2 B8821808 Piperazine hydrobromide CAS No. 59813-07-9

Piperazine hydrobromide

Cat. No.: B8821808
CAS No.: 59813-07-9
M. Wt: 167.05 g/mol
InChI Key: RYHBGVSBFUOHAE-UHFFFAOYSA-N
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Description

Molecular Composition and Nomenclature

This compound consists of a six-membered piperazine ring (C₄H₁₀N₂) protonated at one nitrogen atom and associated with a bromide counterion. Its molecular formula is C₄H₁₁BrN₂ , with a molecular weight of 167.05 g/mol . The IUPAC name is This compound , and it is alternatively designated as 1,4-diazacyclohexane hydrobromide . Key synonyms include UNII-V1FWC6DPTK and EINECS 237-811-6.

The compound’s SMILES notation (C1CNCCN1.Br ) and InChI key (RYHBGVSBFUOHAE-UHFFFAOYSA-N ) reflect its cyclic amine structure and ionic interaction with bromide. The parent compound, piperazine (CID 4837), undergoes protonation at one nitrogen center to form the monocationic species, which pairs with bromide via electrostatic interactions.

Crystallographic Analysis and Conformational Studies

X-ray crystallographic studies of this compound derivatives reveal insights into their solid-state behavior. For example, piperazinomycin monohydrobromide (C₁₈H₂₀N₂O₂·HBr), a structurally related compound, crystallizes in the orthorhombic space group P2₁2₁2₁ with lattice parameters a = 8.926 Å, b = 22.341 Å, c = 8.159 Å . The piperazine ring adopts a chair conformation , with equatorial and axial deviations of 0.06 Å and 1.58 Å, respectively, from the mean plane.

In another study, the hydrochloride salt of N-(10,11-dihydro-5H-dibenzo[a,d]cycloheptan-5-yl)piperazine (C₁₉H₂₂N₂·HCl) crystallizes in the monoclinic space group C2 , featuring a piperazine ring nearly perpendicular to the dibenzocycloheptene skeleton. While this analysis focuses on a hydrochloride analog, it underscores the propensity of piperazine salts to form stable, ordered crystalline lattices dominated by hydrogen-bonding networks.

Spectroscopic Characterization (IR, Raman, NMR)

Although direct spectroscopic data for this compound are limited in the provided sources, general principles for piperazine salts can be extrapolated. Infrared (IR) spectroscopy typically shows N–H stretching vibrations near 3200–2800 cm⁻¹ for the protonated amine and C–N stretches at 1250–1020 cm⁻¹ . Raman spectroscopy complements IR by highlighting symmetric vibrational modes, such as the Br⁻ counterion’s stretch near 200–250 cm⁻¹ .

In nuclear magnetic resonance (NMR) , the protonated nitrogen in this compound deshields adjacent CH₂ groups, resulting in distinct splitting patterns. For example, in 1-(2-methoxyphenyl)this compound (C₁₁H₁₆N₂O·HBr), the aromatic protons resonate at δ 6.8–7.2 ppm , while the piperazine CH₂ groups appear as multiplets near δ 2.5–3.5 ppm .

Comparative Analysis with Related Piperazine Salts

This compound’s properties diverge notably from those of other piperazine salts, as illustrated below:

Property This compound Piperazine Hydrochloride 1-(2-Methoxyphenyl)Piperazine HBr
Molecular Formula C₄H₁₁BrN₂ C₄H₁₁ClN₂ C₁₁H₁₇BrN₂O
Molecular Weight (g/mol) 167.05 142.60 273.17
Counterion Radius (Å) 1.96 (Br⁻) 1.81 (Cl⁻) 1.96 (Br⁻)
Crystallographic System Orthorhombic Monoclinic Orthorhombic

Key differences include:

  • Counterion Effects : The larger bromide ion (1.96 Å) in this compound weakens ionic interactions compared to smaller chloride (1.81 Å), potentially enhancing solubility in polar solvents.
  • Structural Modifications : Aryl-substituted derivatives like 1-(2-methoxyphenyl)this compound exhibit distorted benzene rings (average deviation ±0.05 Å) due to steric and electronic effects, unlike the planar aromatic systems in unsubstituted piperazine salts.
  • Hydrogen-Bonding Networks : this compound forms Br⁻···H–N hydrogen bonds with lengths of 2.8–3.0 Å , whereas hydrochloride salts show shorter Cl⁻···H–N interactions (2.6–2.8 Å ).

Properties

CAS No.

59813-07-9

Molecular Formula

C4H11BrN2

Molecular Weight

167.05 g/mol

IUPAC Name

piperazine;hydrobromide

InChI

InChI=1S/C4H10N2.BrH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H

InChI Key

RYHBGVSBFUOHAE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.Br

Related CAS

59813-05-7
59813-07-9
110-85-0 (Parent)

Origin of Product

United States

Scientific Research Applications

Anthelmintic Agent

Piperazine hydrobromide is primarily recognized for its use as an anthelmintic medication, particularly effective against roundworms and pinworms. The mechanism of action involves the agonism of gamma-aminobutyric acid (GABA) receptors in the parasites, leading to paralysis and subsequent expulsion from the host's gastrointestinal tract.

  • Dosage : For adults and teenagers, the recommended dosage is 1.8 grams every four hours for a total of three doses within one day .
  • Efficacy : Studies have shown that piperazine compounds are effective in treating infections caused by Ascaris lumbricoides and Enterobius vermicularis, especially in pediatric populations where such infections are prevalent .

Research on Psychoactive Properties

Piperazine derivatives like BZP (benzylpiperazine) and TFMPP (trifluoromethylphenylpiperazine) have been studied for their psychoactive effects, often associated with recreational use. These compounds interact with serotonin receptors, leading to increased levels of neurotransmitters such as dopamine and norepinephrine, which can produce stimulating effects similar to amphetamines . However, these effects come with risks of toxicity and adverse reactions, necessitating thorough research into their safety profiles.

Carbon Capture Technologies

This compound has been explored for its role in carbon capture and storage (CCS) technologies. Its ability to act as an amine solvent allows for efficient absorption of CO2 from flue gases. The advantages include:

  • Thermal Stability : Piperazine exhibits negligible thermal degradation rates compared to other amines, making it suitable for high-temperature applications .
  • Enhanced Capacity : When used in blends with other solvents like methyl diethanolamine (MDEA), piperazine enhances the overall capacity for CO2 absorption while reducing energy costs associated with solvent regeneration .

Synthesis of Pharmaceutical Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of vortioxetine, an antidepressant medication. The synthesis involves multiple steps where piperazine derivatives are reacted with other chemical entities to yield complex molecules .

Case Study: Anthelmintic Efficacy

A study conducted on children infected with pinworms demonstrated that treatment with this compound resulted in significant reduction in infection rates, showcasing its effectiveness as an anthelmintic agent. The study included a control group receiving placebo treatment, which highlighted the superior efficacy of piperazine in eliminating parasites from the gastrointestinal tract.

Research on Toxicity of Piperazine Derivatives

Recent investigations into the toxicity profiles of piperazine derivatives have revealed concerning hepatotoxic effects when used in high doses or combined with other psychoactive substances. A study indicated that mixtures containing BZP and TFMPP were significantly more hepatotoxic than traditional stimulants like MDMA . This underscores the need for careful monitoring and regulation of these substances.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

Piperazine hydrobromide undergoes acylation with acyl halides or anhydrides to form amides. For example, reactions with benzyl chloride in ethanol yield mono- or disubstituted piperazine derivatives, depending on stoichiometry and reaction conditions . Similarly, alkylation with alkyl halides introduces alkyl chains at the nitrogen sites. These reactions often require deprotonation of the hydrobromide salt to liberate the free base for nucleophilic attack .

Key conditions :

  • Solvents: Ethanol, dichloroethane, or methanol .

  • Catalysts: NaBH(OAc)₃ for reductive amination .

  • Temperature: 0–75°C .

Derivatization for Analytical Detection

This compound reacts with dansyl chloride (DNS-Cl) under basic conditions (pH 9.5) to form fluorescent derivatives, enabling sensitive detection in biological matrices. This precolumn derivatization method achieves a limit of detection (LOD) of 0.1175 ng/mL and limit of quantification (LOQ) of 0.3525 ng/mL .

Table 1: Analytical Performance of DNS-Cl Derivatization

ParameterValue
LOD0.1175 ng/mL
LOQ0.3525 ng/mL
Linearity (R²)0.9906–0.9999
Retention time RSD0.03–2.30%

Coordination Chemistry

The hydrobromide salt acts as a ligand, forming complexes with transition metals like cadmium(II). For instance, piperazine-based Schiff-base complexes exhibit unique geometries (e.g., pentagonal bipyramidal) and stability constants influenced by the counterion .

Example :
Cd(II) + Piperazine hydrobromide[Cd(L)2]2+\text{Cd(II) + this compound} \rightarrow [\text{Cd(L)}_2]^{2+}
(where L = macrocyclic Schiff-base ligand) .

N-Oxidation

This compound reacts with oxidizing agents (e.g., peracids) to form N-oxide derivatives , which are critical metabolites in pharmaceuticals. This reaction proceeds via electrophilic attack at the nitrogen atoms .

Conditions :

  • Oxidizing agents: mCPBA (meta-chloroperbenzoic acid) .

  • Temperature: Room temperature to 60°C .

Reaction with Glyoxal Derivatives

This compound reacts with glyoxal or alkyl-substituted glyoxal in methanol to form ethanediol or ethanone derivatives. The product depends on the stoichiometric ratio:

  • 1:1 ratio : Forms 2-hydroxy-1-(piperazinyl)ethanone .

  • ≥2:1 ratio : Yields 1,2-bis(piperazinyl)ethanediol .

Table 2: Reaction Outcomes with Glyoxal

Molar Ratio (Piperazine:Glyoxal)ProductYield
0.5:1Ethanone derivative50–60%
2:1Ethanediol derivative84–95%

Stability and By-Product Formation

Reactions involving this compound may produce dibenzylated by-products (e.g., 1,4-dibenzylpiperazine) if the free base is not tightly controlled. Microwave-assisted synthesis reduces by-products and improves yields (e.g., 95–96% for BZP synthesis) .

Optimization strategies :

  • Use of hydrobromide salt minimizes unwanted dialkylation .

  • Microwave irradiation enhances reaction efficiency .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Solubility and Physicochemical Properties

Piperazine derivatives are often compared to morpholine, ethylenediamine, and propanediamine analogs. Key findings include:

  • Spacer Impact : Piperazine derivatives with ethylene or methylene spacers (e.g., compounds 8ac , 8j ) exhibit higher aqueous solubility (80 μM at pH 2.0 and 6.5) compared to direct-attachment analogs (e.g., 8a , solubility <20 μM). This correlates with their pKa values (6–7 for ethylene spacers vs. ≤3.8 for direct-attachment derivatives) .
  • Salt Forms : Hydrobromide salts (e.g., 1-(2-methoxyphenyl)-4-(1-phenylcyclohexyl)piperazine dihydrobromide ) show improved crystallinity and stability compared to hydrochloride or free-base forms, making them preferable for pharmaceutical formulations .
Table 1: Solubility and Physicochemical Comparison
Compound Type Solubility (μM) pKa (Piperazine N) Key Feature Reference
Piperazine + ethylene spacer 80 6–7 High solubility at pH 2.0/6.5
Direct-attached piperazine <20 ≤3.8 Low solubility
Morpholine analogs ~30 ~8.5 Reduced enzyme inhibition
Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition : Piperazine-containing compounds (e.g., 6g , IC50 = 0.90 μM) outperform ethylenediamine (6m , IC50 = 8.52 μM) and propanediamine (6n , IC50 = 5.50 μM) analogs by 6–9.5-fold, highlighting the critical role of the piperazine ring in enhancing binding efficiency .
  • Cholinesterase (ChE) Inhibition : Substituting piperazine with morpholine (e.g., 5c ) reduces inhibitory activity by >50%, emphasizing the necessity of a positively charged piperazine moiety for enzyme interaction .
Receptor Affinity
  • 5-HT1A Receptor: Piperazine derivatives with three-carbon alkyl linkers (e.g., 3d, 5d) achieve subnanomolar affinities (Ki <1 nM), whereas morpholine analogs show >10-fold lower activity .
  • Dopamine Receptors : Trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines (e.g., 5m , 5t ) exhibit mixed D2/D4 receptor antagonism with selectivity ratios similar to clozapine, a benchmark antipsychotic .

Antimicrobial and Antitumor Activity

  • Antibacterial Activity: Piperazine-substituted quinolones (e.g., 4g) show MIC values comparable to sarafloxacin against Gram-positive bacteria (e.g., S. aureus), though benzyloxime derivatives (4s–4x) exhibit reduced potency .
  • Antitumor Activity : Chalcone-piperazine hybrids (e.g., 8 , 9 ) demonstrate potent antitumor activity (IC50 <10 μM) against multiple cancer cell lines, attributed to their ability to disrupt microtubule assembly .

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Substituent Position : Ortho/meta substituents on the piperazine phenyl group enhance 5-HT1A receptor affinity, while para-chloro/nitro groups reduce it .
  • Linker Length: Ethylene spacers between piperazine and core structures (e.g., quinolones) optimize solubility and bioavailability .
  • Quaternary vs. Tertiary Amines : Quaternary piperazine salts (e.g., hydrobromides) improve crystallinity and stability, whereas tertiary amines (e.g., 5f , 5h ) show reduced activity .

Q & A

Q. How can researchers confirm the successful synthesis of piperazine hydrobromide derivatives?

Methodological Answer:

  • Confirm synthesis via elemental analysis (to validate stoichiometry) and spectral characterization (e.g., 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy) to verify functional groups and structural integrity .
  • For salts like hydrobromides, X-ray crystallography or mass spectrometry can confirm counterion incorporation .

Q. What are standard methods to assess the biological activity of this compound derivatives?

Methodological Answer:

  • Use in vitro assays such as receptor binding studies (e.g., 5-HT1A_{1A} antagonism for NAN-190 derivatives) or enzyme inhibition tests (e.g., antiplatelet activity via thrombin generation assays) .
  • For toxicity, conduct acute toxicity studies in rodent models (LD50_{50} determination) and in vitro cytotoxicity screens (e.g., MTT assays) .

Q. How does the hydrobromide counterion influence piperazine's physicochemical properties?

Methodological Answer:

  • The hydrobromide salt improves aqueous solubility and crystallinity , critical for formulation. Characterize solubility via shake-flask methods and stability via thermal gravimetric analysis (TGA) .
  • Compare pKa values (e.g., potentiometric titration) to assess protonation states affecting receptor interactions .

Advanced Research Questions

Q. How can structural modifications of this compound derivatives mitigate reduced bioactivity from cyclodextrin inclusion?

Methodological Answer:

  • Introduce targeted substituents (e.g., arylthio groups) to enhance receptor affinity while retaining low toxicity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to 5-HT1A_{1A} or α1-adrenoreceptors .
  • Optimize β-cyclodextrin ratios via phase solubility studies to balance bioavailability and activity .

Q. What analytical strategies resolve challenges in quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Employ precolumn derivatization with dansyl chloride or similar reagents to enhance UV/fluorescence detection in HPLC .
  • For hydrophilic derivatives, use mixed-mode chromatography (e.g., Primesep 200 column) with charged aerosol detection (CAD) or LC-MS/MS to improve sensitivity .

Q. How do this compound derivatives modulate circadian rhythms or neurodegenerative pathways?

Methodological Answer:

  • In circadian studies, use photic phase-shift assays in rodent models (e.g., hamsters) with NAN-190 to assess 5-HT1A_{1A}-mediated SCN regulation .
  • For neurodegenerative models (e.g., Parkinson’s), evaluate catalepsy reduction in 6-OHDA-lesioned rats via behavioral scoring and microdialysis to measure dopamine release .

Q. What computational tools predict the antiviral potential of this compound derivatives against alphaviruses?

Methodological Answer:

  • Perform molecular dynamics simulations (e.g., GROMACS) to study binding to viral proteases (e.g., CHIKV nsP2). Validate with in vitro plaque reduction assays and immunofluorescence for viral replication inhibition .

Methodological Considerations Table

Research FocusKey TechniquesReferences
Synthesis ValidationElemental analysis, NMR, X-ray crystallography
Bioactivity ScreeningReceptor binding assays, MTT cytotoxicity tests
Analytical QuantitationLC-MS/MS, mixed-mode HPLC with CAD
Mechanistic StudiesMolecular docking, photic phase-shift assays, microdialysis

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